LogP–TPSA Profile Comparison: Target Compound vs. 8-Oxa Analog vs. Cbz Analog
The target compound exhibits a LogP of 3.28 and TPSA of 66.84 Ų . By comparison, the 8-oxa-2-azaspiro[4.6]undecane-4-carboxylic acid analog shows a significantly lower LogP (0.48) and lower TPSA (58.56 Ų) , while the Cbz-protected analog displays a higher LogP (3.7) with a comparable TPSA (66.8 Ų) [1]. The target compound thus occupies a 'Goldilocks' zone—lipophilic enough for passive membrane permeation yet polar enough to avoid excessive plasma protein binding or poor aqueous solubility.
| Evidence Dimension | LogP / TPSA balance |
|---|---|
| Target Compound Data | LogP 3.28, TPSA 66.84 Ų |
| Comparator Or Baseline | 8-Oxa-2-azaspiro[4.6]undecane-4-carboxylic acid: LogP 0.48, TPSA 58.56 Ų; Cbz analog: LogP 3.7, TPSA 66.8 Ų |
| Quantified Difference | ΔLogP: +2.80 vs. oxa analog; –0.42 vs. Cbz analog |
| Conditions | Calculated physicochemical properties from vendor technical datasheets |
Why This Matters
A LogP in the 1–3.5 range with moderate TPSA is strongly associated with favorable CNS drug-like properties, making the target compound a superior starting point for neuroscience-focused medicinal chemistry programs compared to the overly polar oxa or overly lipophilic Cbz variants.
- [1] Kuujia. 2-[(Benzyloxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid (CAS 2763919-31-7). TPSA 66.8 Ų, XLogP3 3.7. View Source
